molecular formula C6H4O5 B134802 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 499-78-5

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B134802
CAS No.: 499-78-5
M. Wt: 156.09 g/mol
InChI Key: UUUICOMMFFTCHS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (C₆H₄O₅), also known as comenic acid (CA), is a pyranone derivative with a hydroxyl group at position 5 and a carboxylic acid group at position 2 (Figure 1). It is synthesized via microbial oxidation of glucose using Gluconobacter oxydans strain 003, yielding an 80% purity after column chromatography purification . Key spectroscopic data include:

  • IR spectrum: Peaks at 3339 cm⁻¹ (O–H stretching), 1726 cm⁻¹ (C4=O), and 1599 cm⁻¹ (C1=O) .
  • ¹H NMR: Signals at δ 7.03 ppm (C3–H) and δ 8.02 ppm (C6–H) in D₂O .

Comenic acid exhibits neuroprotective and stress-protective activities, attributed to its ability to form stable complexes with biologically relevant metals like magnesium, lithium, copper(II), and zinc . These complexes enhance its antioxidant properties and modulate oxidative stress in neuronal models .

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of pyran-2-carboxylic acid derivatives typically begins with furan-based precursors due to their structural similarity to the target pyran ring. A notable method involves a four-step sequence starting from furfuryl alcohol, comprising rearrangement, hydroxymethyl addition, hydroxyl protection, and oxidation . Although this route was originally designed for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, its principles are adaptable to the 5-hydroxy variant through positional modification of functional groups.

Rearrangement of Furfuryl Alcohol

Furfuryl alcohol undergoes acid-catalyzed rearrangement to form 3-hydroxy-4H-pyran-4-one (Compound II), a critical intermediate. This step employs methanol as the solvent and hydrochloric acid for pH adjustment, achieving an 86% yield . The reaction mechanism involves ring expansion via keto-enol tautomerism, facilitated by protic solvents.

Key Conditions:

  • Solvent: Methanol

  • Catalyst: Hydrochloric acid

  • Yield: 86%

  • Purity: 96% (LC-MS: [M+H]⁺ = 143.03)

Hydroxymethyl Addition

The introduction of a hydroxymethyl group at position 2 is achieved through formaldehyde addition under basic conditions. Sodium hydroxide mediates the nucleophilic attack of formaldehyde on 3-hydroxy-4H-pyran-4-one, yielding 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Compound III) .

Optimization Note:

  • Excess formaldehyde (1.1 eq.) ensures complete conversion.

  • Temperature control at 5°C minimizes side reactions .

Hydroxyl Protection Strategies

Protecting the hydroxyl group at position 5 is essential to prevent unwanted oxidation during subsequent steps. Benzyl chloride is commonly used for etherification, forming 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV) .

Etherification Conditions

  • Reagent: Benzyl chloride (1.1 eq.)

  • Base: Sodium hydroxide

  • Solvent: Methanol/water (3:1 ratio)

  • Yield: 78–84%

This step’s efficiency hinges on maintaining a reaction temperature of 70°C to accelerate nucleophilic substitution while avoiding decomposition.

Oxidation to Carboxylic Acid

The final oxidation of the hydroxymethyl group to a carboxylic acid is achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. This system selectively oxidizes primary alcohols to carboxylic acids under mild conditions .

Oxidation Protocol

ParameterValue
Oxidizing Agent 10% NaOCl
Catalyst TEMPO/NaBr
Solvent Dichloromethane/water (2:1)
Temperature 5°C
Yield 77–83%

Post-oxidation, recrystallization from acetonitrile ensures ≥99% purity .

Comparative Analysis of Synthetic Routes

Earlier routes for pyran-2-carboxylic acids faced challenges such as toxic reagents (e.g., selenium dioxide) and low yields. The TEMPO-mediated oxidation method circumvents these issues, offering:

  • Reduced Toxicity: Avoids selenium-based reagents.

  • Scalability: Operates under ambient pressure and mild temperatures.

  • Yield Improvement: 32% overall yield vs. <20% in traditional methods .

Industrial-Scale Considerations

Large-scale production requires modifications for cost and safety:

  • Continuous Flow Reactors: Enhance mixing and temperature control during rearrangement and oxidation.

  • Solvent Recycling: Methanol and dichloromethane are recovered via distillation.

  • Waste Management: Sodium thiosulfate neutralizes excess hypochlorite, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce esters and amides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Comenic acid has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study highlighted the synthesis of 5-benzyloxy derivatives of comenic acid, which were shown to be effective in the preparation of antibiotic analogues like cephemcarboxylates . This suggests potential applications in developing new antibiotics.

Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of comenic acid. A complex compound containing comenic acid demonstrated protective effects against glutamate-induced toxicity in neuronal cell cultures. The study utilized fluorescence intensity measurements to assess calcium levels in neurons, showing that lithium comenate could mitigate glutamate toxicity effectively . This positions comenic acid as a candidate for further research in neurodegenerative disease treatments.

Materials Science

Synthesis of Functional Materials
The ability to modify the structure of comenic acid has led to its use in synthesizing functional materials. For example, the preparation of esters and amides from comenic acid derivatives has been documented, which can be utilized in creating polymers or coatings with specific properties . The versatility in chemical modification allows for tailoring materials for particular applications, such as drug delivery systems or biodegradable plastics.

Case Studies and Research Findings

Study Focus Findings
Bransová et al. (1993)Synthesis of Antibiotic DerivativesDeveloped several 5-substituted derivatives with confirmed antimicrobial activity .
Kalyanam et al. (2023)Neuroprotective EffectsDemonstrated that lithium comenate can reduce neuronal damage from glutamate exposure .
Jakopčic et al. (1994)Synthesis TechniquesExplored various oxidation methods to produce high-yield derivatives suitable for pharmaceutical applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Biological Activities Notable Properties References
Comenic Acid C₆H₄O₅ 5-OH, 2-COOH Neuroprotection, metal chelation Forms Mg/Li/Zn complexes; IR: 1726 cm⁻¹
Kojic Acid (INH3) C₆H₆O₄ 5-OH, 2-CH₃ Tyrosinase inhibition Competitive inhibitor of melanogenesis
2-Ethyl-3-hydroxy-4H-pyran-4-one (INH1) C₇H₈O₃ 3-OH, 2-CH₂CH₃ Tyrosinase inhibition Weaker activity vs. kojic acid
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid C₁₃H₁₀O₅ 5-OBn, 2-COOH Synthetic intermediate Used in cycloaddition reactions
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid C₇H₆O₅ 5-OCH₃, 2-COOH Unreported bioactivity Altered electronic properties
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid C₆H₄O₅ 3-OH, 4-Oxo Ligand in crystal structures Forms hydrogen-bonded chains

(a) Tyrosinase Inhibition

Kojic acid (KA) and its analogues, including comenic acid (INH2), were studied for tyrosinase inhibition. KA acts as a competitive inhibitor (IC₅₀ = 17.3 μM), while comenic acid (INH2) shows weaker activity due to its carboxyl group, which reduces membrane permeability .

(b) Metal Chelation and Neuroprotection

Comenic acid’s carboxyl and hydroxyl groups enable it to form octahedral complexes with Mg²⁺ and Li⁺, stabilizing neuronal cultures under oxidative stress . In contrast, 5-(benzyloxy)-4-oxo derivatives lack free hydroxyl groups, rendering them inactive in metal-binding assays .

(c) Structural Impact on Reactivity

  • Substituent Effects : The 5-methoxy group in 5-methoxy-4-oxo derivatives increases electron density on the pyran ring, altering reactivity in cycloaddition reactions compared to comenic acid .
  • Crystal Packing : 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid forms hydrogen-bonded chains via O–H···O interactions, while comenic acid’s lithium complex exhibits Li–O coordination bonds .

Biological Activity

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid , is a naturally occurring compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of comenic acid, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

Comenic acid has the molecular formula C6H4O5C_6H_4O_5 and is characterized by a pyran ring structure with hydroxyl and carboxylic acid functional groups. Its chemical structure is significant for its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular Weight154.09 g/mol
Melting Point284-294 °C
SolubilitySoluble in water
Synonyms2-Carboxy-5-hydroxy-4-pyrone

Antimicrobial Activity

Research indicates that comenic acid exhibits antimicrobial properties . A study synthesized derivatives of this compound and tested their efficacy against various microbial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Comenic acid has shown promising anti-inflammatory effects in several studies. One notable study explored the compound's ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells. The findings revealed that it dose-dependently reduced NO and prostaglandin E2 (PGE2) secretion while inhibiting the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) genes .

The anti-inflammatory mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Comenic acid inhibited the nuclear translocation of NF-κB subunits and disrupted upstream signaling cascades involving IκBα, AKT, PDK1, Src, and Syk .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of comenic acid, particularly in models of excitotoxicity. In vitro experiments demonstrated that lithium comenate (a derivative) significantly reduced calcium ion influx in neurons exposed to glutamate, suggesting a protective role against excitotoxic damage .

Case Study: Neuroprotection in Neuronal Cultures

In a controlled study using cerebellar neurons, treatment with lithium comenate resulted in a 30–40% increase in neuronal survival after glutamate exposure. The compound's antioxidant properties were attributed to its ability to neutralize free radicals and reduce oxidative stress .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryReduces NO and PGE2; inhibits iNOS and COX-2
NeuroprotectiveIncreases neuronal survival; reduces excitotoxicity effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, and how can purity be optimized?

  • Answer : A common method involves acid-catalyzed cyclization of precursor molecules. For example, in related pyranone derivatives (e.g., 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid), concentrated hydrochloric acid is used to hydrolyze acetoxy intermediates, followed by filtration and water washing to remove byproducts like NaCl . Purity optimization includes iterative recrystallization and NMR-guided analysis (e.g., 67% to 94% purity achieved via solvent selection and residual salt removal) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Answer : Key techniques include:

  • 1H-NMR : Look for enolic proton signals (δ ~11.0–13.4 ppm) and aromatic protons (δ ~6.7–7.1 ppm) .
  • IR : Bands for carbonyl (C=O) groups (~1659–1715 cm⁻¹) and hydroxyl stretches (~2921–3308 cm⁻¹) .
  • MS : Fragmentation patterns (e.g., m/z 155 [M⁻¹H]⁻) confirm molecular weight and structural integrity .

Q. How should researchers handle stability and storage challenges for this compound?

  • Answer : The compound may decompose at elevated temperatures (e.g., 215°C with decomposition observed in related pyranones) . Store in anhydrous conditions at 2–8°C to prevent hydrolysis. Safety protocols from analogous compounds recommend using gloves, protective clothing, and fume hoods during handling .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Answer : Use InChI or SMILES strings (e.g., InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)) to model electronic properties and reactive sites. Density Functional Theory (DFT) can predict tautomeric equilibria between keto and enol forms, which influence nucleophilic/electrophilic behavior.

Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., yields >100%)?

  • Answer : Overestimated yields may arise from residual solvents or hydrated crystal structures. For example, a 101% yield in a related compound was attributed to water trapped in the crystal lattice . Validate yields via gravimetric analysis, Karl Fischer titration (for moisture content), and elemental analysis.

Q. How can regioselectivity be controlled during functionalization of the pyranone ring?

  • Answer : Substituent effects dictate reactivity. The 5-hydroxy group acts as an electron donor, directing electrophilic substitution to the 2-position. For example, in 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, methoxy groups enhance electron density at specific sites . Use protecting groups (e.g., acetyl for hydroxyl) to isolate desired reaction pathways.

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Answer : Screen for antimicrobial or enzyme-inhibitory activity using:

  • Microplate assays : Measure IC₅₀ values against target enzymes (e.g., tyrosinase inhibition assays, as seen in kojic acid derivatives) .
  • Molecular docking : Align the compound’s structure (via canonical SMILES) with protein active sites to predict binding affinity .

Properties

IUPAC Name

5-hydroxy-4-oxopyran-2-carboxylic acid
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InChI

InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUICOMMFFTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060103
Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

499-78-5
Record name Comenic acid
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
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Synthesis routes and methods II

Procedure details

34.5 q of 5-benzyloxy-4-pyrone-2-carboxylic acid was suspended in 500 ml of concentrated hydrochloric acid and 250 ml of water and reacted for 1 hour at 80° C. The reaction solution was cooled with ice, and the formed crystal was taken out by filtration, washed with water and then dried, to obtain 16.6 g of 5-hydroxy-4-pyrone-2-carboxylic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

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